Cas no 14548-40-4 (6-Iodo-1-indanone)
6-Iodo-1-indanone Chemical and Physical Properties
Names and Identifiers
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- 6-Iodo-1-indanone
- 1H-Inden-1-one, 2,3-dihydro-6-iodo-
- 6-iodo-2,3-dihydroinden-1-one
- 2,3-dihydro-6-iodoinden-1-one
- 6-Iodo-2,3-dihydro-1H-inden-1-one
- 2,3-Dihydro-6-iodo-1H-inden-1-one
- PubChem17865
- 6-iodanyl-2,3-dihydroinden-1-one
- RP06280
- VZ30780
- 1H-Inden-1-one,2,3-dihydro-6-iodo-
- ST2418967
- AB0000884
- AB1006447
- X31
- SY110130
- 6-iodoindan-1-one
- SCHEMBL10138376
- DS-11216
- AMY11012
- DTXSID00661190
- AKOS015853879
- A808372
- AB92788
- EN300-300280
- W-205625
- Z1269230336
- MFCD09744087
- 14548-40-4
- FT-0650382
- CS-0101160
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- MDL: MFCD09744087
- Inchi: 1S/C9H7IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
- InChI Key: CIMZMDUWHIFAHN-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1)C(CC2)=O
Computed Properties
- Exact Mass: 257.95400
- Monoisotopic Mass: 257.954
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.9±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 314.0±31.0 °C at 760 mmHg
- Flash Point: 143.7±24.8 °C
- Refractive Index: 1.674
- PSA: 17.07000
- LogP: 2.42010
- Vapor Pressure: No data available
6-Iodo-1-indanone Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
6-Iodo-1-indanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
6-Iodo-1-indanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IK753-5g |
6-Iodo-1-indanone |
14548-40-4 | 97% | 5g |
4200CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IK753-250mg |
6-Iodo-1-indanone |
14548-40-4 | 97% | 250mg |
430CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IK753-50mg |
6-Iodo-1-indanone |
14548-40-4 | 97% | 50mg |
113.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IK753-1g |
6-Iodo-1-indanone |
14548-40-4 | 97% | 1g |
1051.0CNY | 2021-07-14 | |
| Alichem | A079001088-5g |
6-Iodo-1-indanone |
14548-40-4 | 97% | 5g |
383.72 USD | 2021-06-15 | |
| Alichem | A079001088-10g |
6-Iodo-1-indanone |
14548-40-4 | 97% | 10g |
510.60 USD | 2021-06-15 | |
| Alichem | A079001088-25g |
6-Iodo-1-indanone |
14548-40-4 | 97% | 25g |
1,140.30 USD | 2021-06-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IK753-200mg |
6-Iodo-1-indanone |
14548-40-4 | 97% | 200mg |
287.0CNY | 2021-07-14 | |
| TRC | I737118-250mg |
6-Iodo-1-indanone |
14548-40-4 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737118-500mg |
6-Iodo-1-indanone |
14548-40-4 | 500mg |
$ 65.00 | 2022-06-04 |
6-Iodo-1-indanone Suppliers
6-Iodo-1-indanone Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 6-Iodo-1-indanone
Comprehensive Guide to 6-Iodo-1-indanone (CAS No. 14548-40-4): Properties, Applications, and Industry Insights
6-Iodo-1-indanone (CAS No. 14548-40-4) is a halogenated organic compound belonging to the indanone family, which has garnered significant attention in pharmaceutical and material science research. This iodo-substituted indanone derivative serves as a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules and advanced materials. With the growing demand for halogenated building blocks in drug discovery, 6-Iodo-1-indanone has become a compound of interest for researchers exploring structure-activity relationships and novel synthetic pathways.
The molecular structure of 6-Iodo-1-indanone features an iodine atom at the 6-position of the indanone scaffold, a configuration that enhances its reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This property makes it invaluable for constructing complex heterocyclic frameworks, a topic frequently searched by organic chemists. Recent studies highlight its role in synthesizing pharmaceutical intermediates, with particular relevance to central nervous system (CNS) drug candidates—a trending focus area in medicinal chemistry.
From a practical standpoint, 6-Iodo-1-indanone exhibits moderate solubility in common organic solvents like dichloromethane and THF, a characteristic often queried in laboratory forums. Its stability under inert atmospheres and compatibility with palladium-catalyzed reactions align with industry needs for scalable synthetic protocols. Notably, the compound’s crystallinity and melting point (typically 120–125°C) are critical parameters for purification, a detail emphasized in quality control discussions among process chemists.
Emerging applications of 6-Iodo-1-indanone extend to materials science, where its electron-deficient aromatic system contributes to the design of organic semiconductors and light-emitting diodes (OLEDs). This intersection with green technology resonates with current searches on sustainable materials. Furthermore, its use in metal-organic frameworks (MOFs) synthesis has been explored, addressing the demand for porous materials in gas storage—a hot topic in energy research.
Analytical characterization of 6-Iodo-1-indanone typically involves HPLC purity analysis, 1H/13C NMR, and mass spectrometry, techniques frequently discussed in analytical chemistry communities. Suppliers often provide certificates of analysis (CoA) to verify its ≥95% purity, a key concern for purchasers. Storage recommendations (2–8°C under nitrogen) and handling precautions (light-sensitive) are commonly searched parameters, reflecting user needs for practical guidance.
In the context of intellectual property, patents involving 6-Iodo-1-indanone derivatives have increased, particularly in kinase inhibitor development—a trending area in oncology research. This aligns with growing public interest in targeted cancer therapies. The compound’s role in high-throughput screening libraries also makes it relevant to AI-driven drug discovery, a rapidly evolving field that dominates scientific discourse.
Environmental and regulatory aspects of 6-Iodo-1-indanone are frequently queried. While not classified as hazardous under current REACH regulations, proper waste disposal methods (e.g., iodine recovery) are advised—a consideration matching industry’s focus on green chemistry principles. Its biodegradability profile remains an active research area, reflecting the broader shift toward sustainable chemical practices.
The global market for 6-Iodo-1-indanone reflects regional trends: North American demand is driven by pharmaceutical R&D, while Asian markets focus on electronic materials production. Pricing fluctuations, often searched by procurement specialists, correlate with iodine commodity prices—a detail crucial for cost-sensitive synthesis. Custom synthesis services offering isotope-labeled versions (e.g., 13C-6-Iodo-1-indanone) cater to the expanding metabolomics research sector.
Future perspectives for 6-Iodo-1-indanone include its potential in photoredox catalysis and C–H functionalization methodologies—topics dominating recent chemistry conferences. As machine learning accelerates molecular design, this compound’s structure-property data are increasingly valuable for predictive modeling in chemical informatics, addressing a key industry need for digital transformation in research.
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